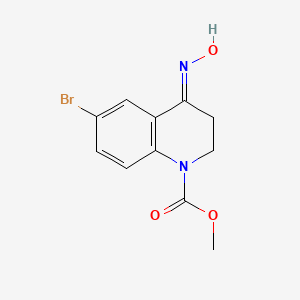
3-Formyl-2-phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-FORMYL-N,N-DIISOPROPYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 3-FORMYL-N,N-DIISOPROPYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE typically involves multiple steps, starting from basic organic molecules. One common synthetic route includes the following steps:
Starting Materials: Aniline, 2-nitrobenzaldehyde, and pyruvic acid.
Doebner Reaction: The initial step involves the Doebner reaction to form the quinoline ring.
Amidation: The intermediate product undergoes amidation to introduce the carboxamide group.
Reduction: Reduction of the nitro group to an amine.
Acylation and Amination: Final steps include acylation and amination to achieve the desired compound.
Analyse Chemischer Reaktionen
3-FORMYL-N,N-DIISOPROPYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the quinoline ring.
Common Reagents: Reagents such as sodium azide, acetic anhydride, and hydrochloric acid are frequently used in these reactions.
Major Products: Depending on the reaction conditions, products can include various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-FORMYL-N,N-DIISOPROPYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-FORMYL-N,N-DIISOPROPYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, quinoline derivatives are known to inhibit bacterial DNA gyrase, leading to antibacterial effects. The exact pathways and molecular targets can vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
3-FORMYL-N,N-DIISOPROPYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE can be compared with other quinoline derivatives such as:
2-Phenylquinoline-4-carboxylic acid: Similar structure but lacks the formyl and diisopropyl groups.
N,N-Diisopropyl-2-phenylquinoline-4-carboxamide: Lacks the formyl group.
2-Chloro-3-formylquinoline: Contains a chloro group instead of the phenyl group.
The uniqueness of 3-FORMYL-N,N-DIISOPROPYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE lies in its specific substitutions, which can confer distinct biological and chemical properties .
Eigenschaften
CAS-Nummer |
650607-39-9 |
|---|---|
Molekularformel |
C23H24N2O2 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
3-formyl-2-phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H24N2O2/c1-15(2)25(16(3)4)23(27)21-18-12-8-9-13-20(18)24-22(19(21)14-26)17-10-6-5-7-11-17/h5-16H,1-4H3 |
InChI-Schlüssel |
CUFZIQHSGKDQQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2'-(Dicyclohexylphosphino)-2,4,6-triisopropyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12890623.png)
![2-(Difluoromethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12890629.png)
![Di-tert-butyl(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890630.png)
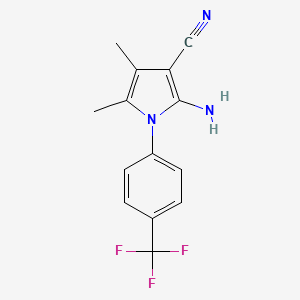

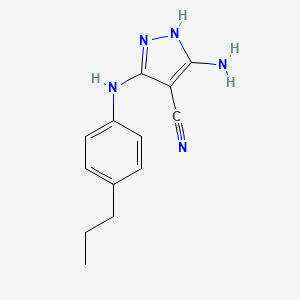
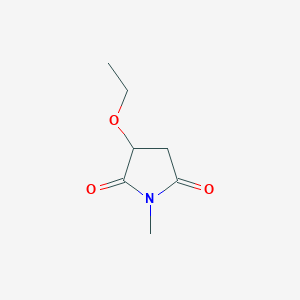

![1,4-Bis(7-methoxybenzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan](/img/structure/B12890681.png)

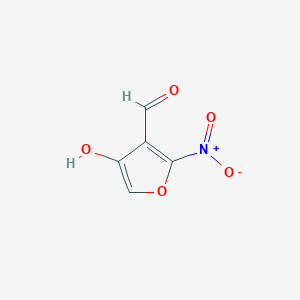
![2-(Bromomethyl)-5-methoxybenzo[d]oxazole](/img/structure/B12890685.png)
